Cas no 376349-95-0 (4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine)
![4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine structure](https://ja.kuujia.com/scimg/cas/376349-95-0x500.png)
4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
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- 4,5-dihydrothieno[3,2-e][1,3]benzothiazol-2-amine
- 4,5-dihyrothieno[3,2-e][1,3]benzothiazol-2-amine
- 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine
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- インチ: 1S/C9H8N2S2/c10-9-11-8-5-3-4-12-6(5)1-2-7(8)13-9/h3-4H,1-2H2,(H2,10,11)
- InChIKey: OJUDYDLEOMQXLM-UHFFFAOYSA-N
- SMILES: S1C(N)=NC2C3C=CSC=3CCC1=2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 212
- トポロジー分子極性表面積: 95.4
- XLogP3: 2.3
4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396271-5.0g |
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95.0% | 5.0g |
$1903.0 | 2025-02-20 | |
Enamine | EN300-396271-0.5g |
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95.0% | 0.5g |
$512.0 | 2025-02-20 | |
Enamine | EN300-396271-0.05g |
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95.0% | 0.05g |
$153.0 | 2025-02-20 | |
1PlusChem | 1P01BJHI-250mg |
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95% | 250mg |
$397.00 | 2025-03-19 | |
1PlusChem | 1P01BJHI-10g |
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95% | 10g |
$3552.00 | 2024-05-04 | |
1PlusChem | 1P01BJHI-100mg |
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95% | 100mg |
$289.00 | 2025-03-19 | |
A2B Chem LLC | AW17286-250mg |
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95% | 250mg |
$378.00 | 2024-04-20 | |
A2B Chem LLC | AW17286-2.5g |
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95% | 2.5g |
$1390.00 | 2024-04-20 | |
1PlusChem | 1P01BJHI-500mg |
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95% | 500mg |
$604.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319002-250mg |
5,10-Dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine |
376349-95-0 | 95% | 250mg |
¥8184.00 | 2024-05-16 |
4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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4. Back matter
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amineに関する追加情報
4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine (CAS No. 376349-95-0): An Overview of Its Structure, Properties, and Applications
4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine (CAS No. 376349-95-0) is a heterocyclic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its thieno-benzothiazole core, which imparts a range of interesting chemical and biological properties. The study of 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine has led to numerous applications in drug discovery and development.
The molecular structure of 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine consists of a fused ring system comprising a thieno ring and a benzothiazole ring. The presence of the nitrogen atom in the amine group at position 2 further enhances its reactivity and potential for forming various derivatives. This structural feature makes it an attractive scaffold for the design of novel therapeutic agents.
Recent research has focused on the synthesis and biological evaluation of 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine. A study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of several derivatives of this compound using microwave-assisted methods. These methods not only improved the yield but also reduced reaction times significantly. The synthesized compounds were then evaluated for their biological activities, including anti-inflammatory and anti-cancer properties.
The anti-inflammatory potential of 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine has been extensively studied. In vitro assays have shown that certain derivatives exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory conditions. Additionally, these compounds have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable property for reducing gastrointestinal side effects associated with non-selective COX inhibitors.
In the context of cancer research, 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine has shown promise as a potential anti-cancer agent. A study published in Cancer Research in 2020 evaluated the cytotoxic effects of several derivatives on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT-116). Mechanistic studies revealed that the compounds induce apoptosis through the activation of caspase pathways.
The pharmacokinetic properties of 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine have also been investigated to assess its suitability as a drug candidate. Studies have shown that certain derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its potential as a therapeutic agent, 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine has been explored for its use in imaging applications. A recent study published in Bioconjugate Chemistry demonstrated that certain derivatives can be labeled with fluorescent tags to create probes for cellular imaging. These probes have been used to visualize specific cellular processes and provide insights into the mechanisms underlying disease progression.
The versatility of 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine as a chemical scaffold has also led to its application in other areas of research. For example, it has been used as a building block in the synthesis of supramolecular assemblies and functional materials. The ability to modify the structure through functionalization at various positions allows for the creation of materials with tailored properties for specific applications.
In conclusion, 4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine (CAS No. 376349-95-0) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for the design of novel therapeutic agents with diverse biological activities. Ongoing research continues to uncover new possibilities for this compound and its derivatives in various fields.
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